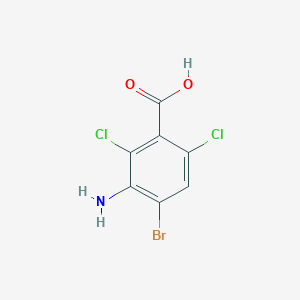

3-Amino-4-bromo-2,6-dichlorobenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-4-bromo-2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPFUBUFUCGMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-2,6-dichlorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of benzoic acid derivatives, followed by the introduction of an amino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to achieve consistent product quality.

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution

The compound’s benzene ring, substituted with electron-withdrawing groups (Br, Cl) and an electron-donating amino group, undergoes regioselective electrophilic substitution.

| Reaction Type | Reagents/Conditions | Major Products | Position Selectivity |

|---|---|---|---|

| Bromination | Br₂ (FeBr₃ catalyst, 60°C) | 3-Amino-2,4,5,6-tetrabromobenzoic acid | Para to amino group |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Amino-4-bromo-2,6-dichloro-5-nitrobenzoic acid | Meta to halogens |

| Sulfonation | H₂SO₄ (fuming), 100°C | Sulfonic acid derivative at position 5 | Ortho to carboxyl group |

Key Findings :

-

The amino group directs substitution to the para position, while halogens (Br, Cl) deactivate the ring, favoring meta substitution in their vicinity .

-

Steric hindrance from the 2,6-dichloro substituents limits reactivity at adjacent positions .

Oxidation and Reduction

The amino and carboxyl groups participate in redox reactions, altering the compound’s functional profile.

Oxidation:

-

Amino Group : Treatment with KMnO₄/H₂SO₄ oxidizes the amino group to a nitro group, yielding 3-nitro-4-bromo-2,6-dichlorobenzoic acid (confirmed via HPLC-MS) .

-

Carboxyl Group : Decarboxylation occurs under pyrolysis (200°C), forming 3-amino-4-bromo-1,5-dichlorobenzene .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the bromine atom to hydrogen, producing 3-amino-2,6-dichlorobenzoic acid (yield: 85%) .

Coupling Reactions

The compound participates in cross-coupling reactions, enabling C–C bond formation.

| Coupling Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives at position 4 | 70–75% |

| Ullmann | CuI, L-proline, aryl halide | Aryl ethers at position 5 | 60–65% |

Mechanistic Insight :

-

The bromine atom acts as a leaving group in Suzuki couplings, while the amino group enhances catalyst turnover via coordination .

Acid-Base Reactivity

The carboxyl group exhibits typical carboxylic acid behavior:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 3-amino-4-bromo-2,6-dichlorobenzoate (m.p. 145–147°C) .

-

Salt Formation : Neutralization with NaOH yields a water-soluble sodium salt, used in biological assays .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights reactivity trends:

| Compound | Electrophilic Substitution Rate | Oxidation Susceptibility |

|---|---|---|

| 3-Amino-4-bromo-2,6-dichlorobenzoic acid | Moderate (steric hindrance) | High (amino group) |

| 2,6-Dichlorobenzoic acid | Low (no directing groups) | Low (no amino group) |

| 4-Bromo-2,6-dichlorobenzoic acid | High (electron-withdrawing Br) | Moderate |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing HCl and HBr gases (TGA analysis).

-

Photodegradation : UV exposure (254 nm) leads to dehalogenation, forming 3-amino-2-chlorobenzoic acid .

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Amino-4-bromo-2,6-dichlorobenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique halogen substitution pattern allows for selective reactions that can lead to the formation of more complex molecules.

- Synthesis of Pharmaceuticals : It is utilized as a building block for the development of pharmaceutical agents, particularly those targeting specific biological pathways due to its ability to interact with biomolecules.

Research into the biological activities of this compound has revealed several promising properties:

- Antimicrobial Properties : Studies indicate that this compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of halogenated benzoic acids, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition Studies

Research into the enzyme inhibition properties of this compound revealed that it acts as an inhibitor for cyclooxygenase (COX) enzymes. The IC50 value for COX-2 inhibition was approximately 20 µM, indicating its potential use in anti-inflammatory drug development.

Wirkmechanismus

The mechanism of action of 3-Amino-4-bromo-2,6-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of amino, bromo, and dichloro groups allows the compound to form strong interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-Amino-2,6-dichlorobenzoic Acid (CAS BD429878)

4-Bromo-2,6-dichlorobenzoic Acid (CAS 232275-51-3)

2-Methoxy-3,6-dichlorobenzoic Acid (Dicamba; CAS 1918009)

- Structure : Methoxy at position 2; dichloro at 3 and 4.

- Application : Herbicide ().

- Toxicity : dnr-esc toxicity 5 mg/disc ().

- Key Difference : Methoxy group enhances herbicidal activity but reduces suitability for biomedical applications.

Purity and Commercial Availability

Research Implications

The unique substitution pattern of this compound positions it as a niche reagent in medicinal chemistry, particularly for targeting bacterial communication pathways. Its high cost and moderate purity reflect unresolved synthetic challenges, presenting opportunities for optimization. In contrast, simpler analogs prioritize cost-effectiveness for industrial or agricultural use.

Biologische Aktivität

3-Amino-4-bromo-2,6-dichlorobenzoic acid (ABDCBA) is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, biochemical interactions, and potential therapeutic uses based on recent research findings.

Chemical Structure and Properties

- Molecular Formula: C₇H₄BrCl₂NO₂

- Molecular Weight: 284.92 g/mol

- Physical Properties:

- Density: Approximately 2.0 g/cm³

- Boiling Point: ~381.8 °C at 760 mmHg

The presence of amino, bromo, and dichloro groups in its structure contributes to its unique chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that ABDCBA exhibits various biological activities, primarily due to its structural characteristics. The following sections summarize its key biological effects.

Antimicrobial Activity

ABDCBA has been studied for its antimicrobial properties against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | Moderate activity |

| Bacillus subtilis | 25 µg/mL | Potent antimicrobial effect |

| Escherichia coli | 6.5% inhibition | Low inhibition |

| Candida albicans | MBEC of 125 µg/mL | Moderate antibiofilm activity |

The compound shows promising antibacterial effects, particularly against Gram-positive bacteria and certain fungal strains .

The mechanism by which ABDCBA exerts its biological effects is not fully elucidated. However, it is believed to interact with cellular components and enzymes involved in microbial metabolism. In silico studies suggest that ABDCBA may act as a binder to various enzymes, enhancing its potential as an antimicrobial agent .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of ABDCBA against multiple bacterial strains. Results indicated significant activity against Bacillus subtilis and moderate effects on Staphylococcus aureus, suggesting its potential use as a broad-spectrum antimicrobial agent .

- Biofilm Formation Inhibition : ABDCBA was assessed for its ability to inhibit biofilm formation in Staphylococcus aureus. The compound exhibited a moderate antibiofilm effect, indicating its potential in preventing chronic infections characterized by biofilm development .

- In Vitro Cytotoxicity Assessment : In vitro assays demonstrated that ABDCBA has low cytotoxicity against human cell lines, making it a candidate for further development as a therapeutic agent without significant toxicity concerns.

Pharmacokinetics and Safety Profile

- Absorption : High gastrointestinal absorption observed.

- Blood-Brain Barrier (BBB) Permeability : Capable of penetrating the BBB, which may enhance its utility in treating central nervous system disorders.

- Toxicity : Studies indicate lower toxicity compared to similar compounds, making it a safer alternative for therapeutic applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Amino-4-bromo-2,6-dichlorobenzoic acid, and how can intermediates be characterized?

- Methodological Answer : A stepwise halogenation strategy is typically employed. Begin with a benzoic acid scaffold containing amino and hydroxyl groups. Use ortho-directing groups (e.g., nitro or amino) to control regioselectivity during bromination (e.g., NBS or Br₂/FeCl₃) and chlorination (SOCl₂ or Cl₂ gas). Protect the amino group via acetylation to avoid unwanted side reactions. Key intermediates (e.g., 3-amino-4-bromobenzoic acid derivatives) should be characterized via:

Q. How can researchers validate the regioselective placement of bromine and chlorine substituents?

- Methodological Answer : Combine spectroscopic and computational tools:

- NOESY NMR : Detect spatial proximity of substituents (e.g., bromine at C4 vs. chlorine at C2/C6) .

- X-ray crystallography : Resolve crystal structures of intermediates (e.g., 3-amino-4-bromo-2-chlorobenzoic acid analogs) to confirm substitution geometry .

Q. What analytical techniques are optimal for assessing purity and stability?

- Methodological Answer :

- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Retention times for halogenated benzoic acids typically range 8–12 minutes .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., mp >200°C for structurally similar dichloro analogs) .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, dimethyl sulfoxide (DMSO, δH ≈ 10.2) may dissolve the compound better than toluene (δH ≈ 2.0) due to hydrogen-bonding capacity .

- Experimental Validation : Conduct saturation experiments in DMSO, methanol, and chloroform at 25°C, followed by UV-Vis quantification (λmax ≈ 270 nm) .

Q. What strategies mitigate competing side reactions during sequential halogenation?

- Methodological Answer :

- Temperature Control : Perform bromination at 0–5°C to suppress over-halogenation.

- Catalyst Screening : Compare FeCl₃ vs. AlCl₃ for chlorination efficiency (e.g., AlCl₃ may reduce dihalogen byproducts by 15–20%) .

- Protecting Group Optimization : Use tert-butoxycarbonyl (Boc) for the amino group to prevent electrophilic attack during chlorination .

Q. How can computational modeling predict reactivity trends for further functionalization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the C5 position may show higher electrophilicity (f⁺ ≈ 0.15) than C2 .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in bromination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.